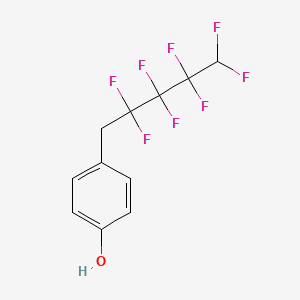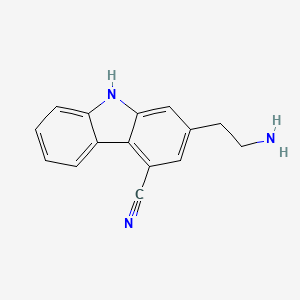
2-(2-Aminoethyl)-9H-carbazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminoethyl)-9H-carbazole-4-carbonitrile is an organic compound that belongs to the class of carbazole derivatives
准备方法
The synthesis of 2-(2-Aminoethyl)-9H-carbazole-4-carbonitrile typically involves the reaction of 9H-carbazole-4-carbonitrile with 2-aminoethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.
化学反应分析
2-(2-Aminoethyl)-9H-carbazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while substitution reactions may produce various substituted carbazole compounds.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. It is also studied for its photophysical properties and potential use in organic electronics.
Biology: Research has explored the compound’s potential as a bioactive molecule with applications in drug discovery and development. It has shown promise in targeting specific biological pathways and molecular targets.
Medicine: The compound’s biological activity has led to investigations into its potential therapeutic applications, including its use as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2-Aminoethyl)-9H-carbazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and optimize its efficacy.
相似化合物的比较
2-(2-Aminoethyl)-9H-carbazole-4-carbonitrile can be compared with other similar compounds, such as:
2-(2-Aminoethyl)-indole derivatives: These compounds share structural similarities and may exhibit similar biological activities.
Carbazole derivatives: Other carbazole derivatives with different substituents may have varying degrees of biological activity and applications.
Aminoethyl-substituted compounds: Compounds with aminoethyl groups attached to different aromatic systems can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
106085-75-0 |
|---|---|
分子式 |
C15H13N3 |
分子量 |
235.28 g/mol |
IUPAC 名称 |
2-(2-aminoethyl)-9H-carbazole-4-carbonitrile |
InChI |
InChI=1S/C15H13N3/c16-6-5-10-7-11(9-17)15-12-3-1-2-4-13(12)18-14(15)8-10/h1-4,7-8,18H,5-6,16H2 |
InChI 键 |
XELGLYCJNVBNQS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3N2)CCN)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



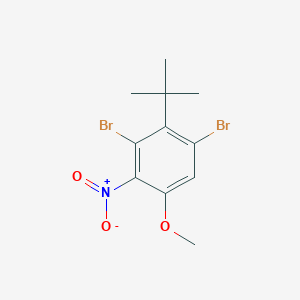
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)

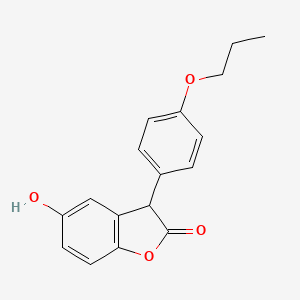
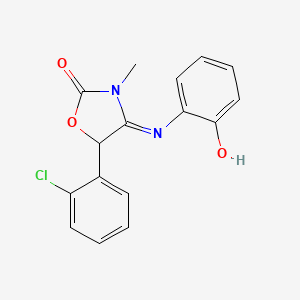
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
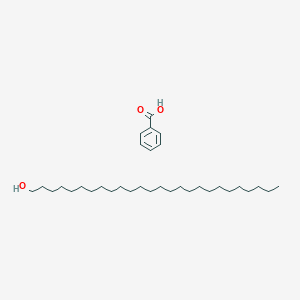
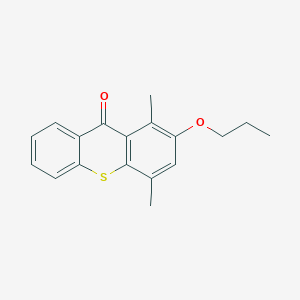
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
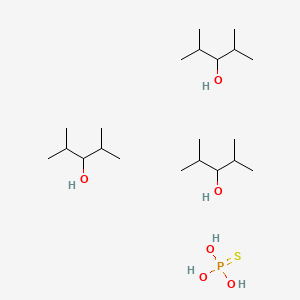
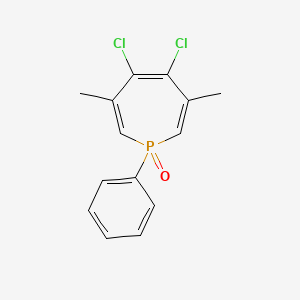
![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)
